2-Phenyl-1,3-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymer Chemistry and Materials Science

Scientific Field: Polymer chemistry and materials science.

Summary: 2-Phenyl-1,3-propanediol serves as a bifunctional organic compound in the production of polymer materials. It is widely used in the synthesis of various polymers, including polyether, polyurethane, and polyesters.

Methods of Application: Researchers incorporate 2-phenyl-1,3-propanediol as a monomer during polymerization reactions. It participates in polycondensation processes, leading to the formation of high-molecular-weight polymers.

Results/Outcomes: The resulting polymers exhibit desirable properties such as mechanical strength, flexibility, and thermal stability.

Anticonvulsant Drug Development

Scientific Field: Pharmacology and drug development.

Methods of Application: Preclinical studies in mice and rats evaluate the safety profile of felbamate. Researchers administer the compound and monitor its effects on seizure activity.

Results/Outcomes: Felbamate demonstrates anticonvulsant properties, making it a potential therapeutic option for managing seizures.

Chemoenzymatic Synthesis of Enantiomers

Scientific Field: Organic synthesis and enzymology.

Summary: Researchers use 2-phenyl-1,3-propanediol to synthesize enantiomers of 2-phenyl-3-hydroxypropylcarbamate.

Methods of Application: A chemoenzymatic approach involves enzymatic resolution of racemic mixtures, yielding pure enantiomers.

Results/Outcomes: The resulting enantiomers find applications in pharmaceuticals, agrochemicals, and other fine chemicals.

Polypropylene Terephthalate Fiber Production

Scientific Field: Polymer chemistry and textile engineering.

Summary: 1,3-Propanediols (including 2-phenyl-1,3-propanediol) serve as monomers for polypropylene terephthalate (PPT) fiber production.

Methods of Application: PPT fibers are synthesized via polycondensation reactions using 1,3-propanediols.

Results/Outcomes: PPT fibers exhibit desirable properties such as strength, durability, and resistance to heat and chemicals.

Other Applications

Summary: 2-Phenyl-1,3-propanediol may find use in other areas, such as fragrance synthesis, where its aromatic properties contribute to specific scents.

Methods of Application: Researchers incorporate it into fragrance formulations.

Results/Outcomes: The resulting fragrances enhance perfumes, cosmetics, and other scented products.

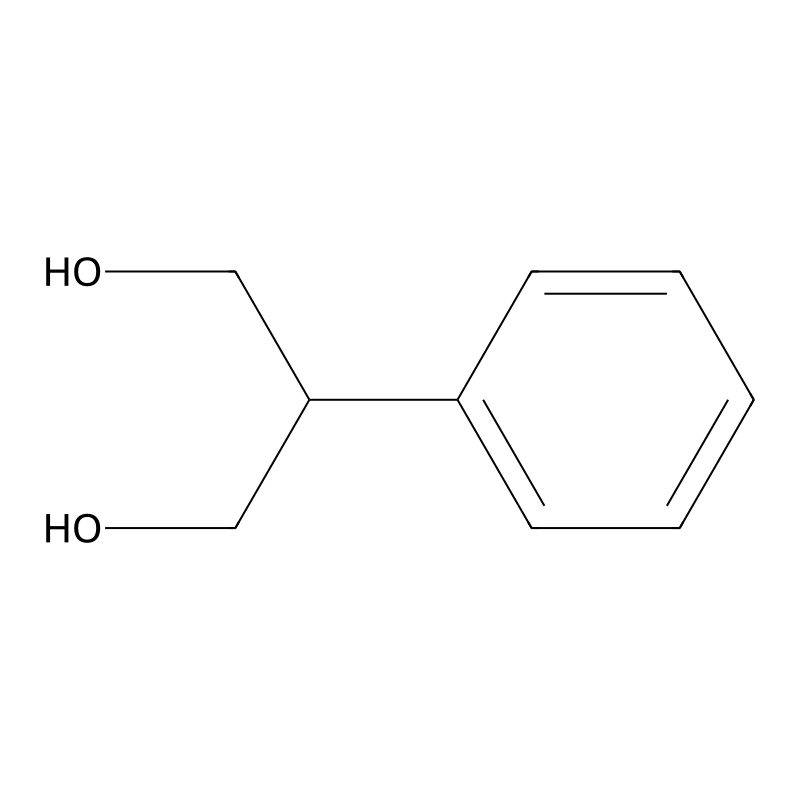

2-Phenyl-1,3-propanediol is an organic compound with the molecular formula . It features a phenyl group attached to the second carbon of a three-carbon chain that contains two hydroxyl groups. This compound is categorized as a diol due to the presence of two alcohol functional groups. Its structure can be represented as:

textOH |C6H5-C-CH2-OH

This compound has garnered interest in various fields, particularly in organic synthesis and pharmaceuticals, owing to its versatile chemical properties and potential biological activities.

Safety data on PPD is limited. As with most organic compounds, it's advisable to handle it with care, using appropriate personal protective equipment like gloves and goggles. It's recommended to consult a safety data sheet (SDS) for specific handling and disposal procedures when working with PPD.

Please Note:

- The information provided is based on current scientific research and may change as new discoveries are made.

- Always refer to the latest scientific literature and safety data sheets for the most up-to-date information on PPD.

- Reduction Reactions: It can be synthesized through the reduction of diethyl phenyl malonate using lithium aluminum hydride, which facilitates the conversion of carbonyl compounds to alcohols .

- Oxidation Reactions: The compound can also be oxidized to form various derivatives. For instance, it can react with oxidizing agents like hydrogen peroxide to yield nitro derivatives .

- Formation of Dicarbamates: The compound can be converted into dicarbamates via reaction with phosgene, followed by ammoniation. This transformation is significant for creating pharmaceutical intermediates .

Research indicates that 2-Phenyl-1,3-propanediol exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. Additionally, its derivatives have been explored for anti-inflammatory properties and potential use in treating various diseases .

Several methods are available for synthesizing 2-Phenyl-1,3-propanediol:

- Lithium Aluminum Hydride Reduction: This method involves reducing diethyl phenyl malonate to obtain the desired diol .

- Nitromethylbenzene Reaction: Another synthesis route includes the reaction of nitromethylbenzene with formaldehyde in the presence of a base like sodium bicarbonate, which allows for controlled addition and minimizes side reactions .

- Hydrogenation of Nitro Derivatives: The reduction of nitro derivatives of 2-phenyl-1,3-propanediol can be achieved using palladium on calcium carbonate as a catalyst under hydrogenation conditions .

2-Phenyl-1,3-propanediol finds applications in various sectors:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties.

- Cosmetics: The compound is utilized in cosmetic formulations for its moisturizing properties.

- Chemical Synthesis: It acts as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 2-Phenyl-1,3-propanediol with biological systems have revealed its potential effects on enzyme activity and metabolic pathways. For instance, it has been shown to interact with specific enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions .

Several compounds share structural similarities with 2-Phenyl-1,3-propanediol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Propanediol | HOCH2-CHOH-CH3 | Simple diol without aromatic substitution |

| 2-Methyl-1,3-propanediol | CH3OCH(CH3)CH2OH | Contains a methyl group instead of a phenyl group |

| Benzyl Alcohol | C6H5CH2OH | Aromatic alcohol but lacks the additional hydroxyl group |

| 4-Hydroxyphenylacetic Acid | C6H4(OH)C(COOH) | Contains a carboxylic acid group alongside hydroxyl groups |

Uniqueness: 2-Phenyl-1,3-propanediol stands out due to its dual hydroxyl groups combined with an aromatic ring, which enhances its reactivity and potential biological activities compared to simpler alcohols or phenolic compounds.

Catalytic Reduction Approaches for Nitro Precursor Transformation

The reduction of 2-nitro-2-phenyl-1,3-propanediol to 2-phenyl-1,3-propanediol is achieved via hydrogenation using palladium catalysts. Key parameters include:

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Catalyst | Pd/CaCO₃ | 80% | |

| Pressure | 345–862 kPa | – | |

| Temperature | 25–50°C | – |

This method avoids the use of toxic reagents like tributyltinhydride and operates under moderate pressure, making it scalable for industrial production.

Metal Hydride-Mediated Reduction of Phenylmalonate Esters

Diethyl phenylmalonate is reduced to 2-phenyl-1,3-propanediol using sodium borohydride (NaBH₄) in buffered conditions:

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or ethanol

- Buffer: Sodium dihydrogen phosphate (pH 5.0–6.0)

- Temperature: 0–15°C

- Yield: 60–70% with >98% purity

The buffer minimizes side reactions (e.g., phenyl ethanol formation) and enhances selectivity. Alternative hydrides like lithium aluminum hydride (LiAlH₄) yield 71–72% but require anhydrous conditions.

Biocatalytic Pathways for Stereoselective Synthesis

Lyophilized whole-cell biocatalysts enable stereoselective synthesis of 2-phenyl-1,3-propanediol enantiomers:

- Enzymes Used:

| Configuration | Cosubstrate | Yield | Purity | Source |

|---|---|---|---|---|

| (1S,2R) | 1,5-Pentanediol | 63.8 g/L | 95.4% | |

| (1R,2R) | 2-Propanol | 55.7 g/L | 98.7% |

This method achieves high enantiomeric excess (ee >95%) and is suitable for pharmaceutical intermediates.

Solvent System Optimization in Large-Scale Hydrogenation

Solvent selection critically impacts reaction efficiency in nitro group reductions:

| Solvent | Hydrogen Donor Capacity | Conversion Rate | Source |

|---|---|---|---|

| 2,2,2-Trifluoroethanol | High | 92% | |

| Ethanol | Moderate | 85% | |

| Dichloromethane | Low | 68% |

Polar aprotic solvents like THF improve hydride reactivity, while protic solvents enhance nitroarene reduction.

XLogP3

UNII

GHS Hazard Statements

Pictograms

Corrosive